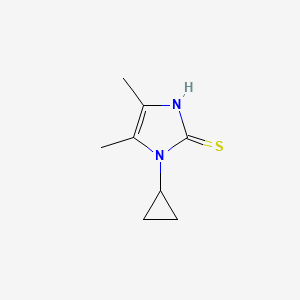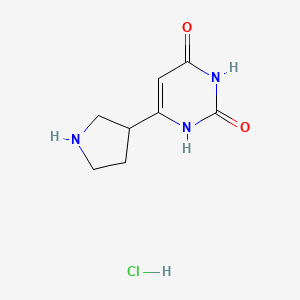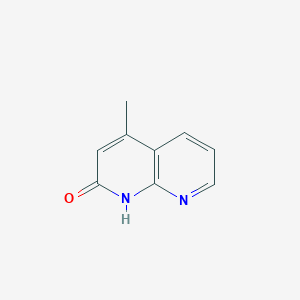![molecular formula C21H23N5O4 B2649007 ethyl 4-(5-benzyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazine-1-carboxylate CAS No. 1219842-39-3](/img/structure/B2649007.png)
ethyl 4-(5-benzyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains several functional groups and rings, including a pyrazolo[4,3-c]pyridine ring, a piperazine ring, and an ester group . It’s likely that this compound has been synthesized for research purposes, as many similar compounds are often used in medicinal chemistry and drug discovery .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It contains a pyrazolo[4,3-c]pyridine ring, which is a type of heterocyclic compound that contains nitrogen atoms . It also contains a piperazine ring, which is a six-membered ring with two nitrogen atoms .Aplicaciones Científicas De Investigación
Heterocyclic Compound Synthesis
- Research on derivatives of ethyl piperazine-carboxylate has led to the development of novel heterocyclic compounds with potential biological activities. For instance, ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates have been synthesized, incorporating diverse heterocyclic nuclei, and evaluated for antimicrobial, antilipase, and antiurease activities. Some compounds demonstrated good to moderate antimicrobial activity, with specific compounds showing notable antiurease and antilipase activities (Başoğlu et al., 2013).
Antimicrobial Activities
- The synthesis of novel fluoroquinolones incorporating the piperazin-1-yl moiety has shown promising in vivo activity against Mycobacterium tuberculosis in mice, highlighting potential applications in tuberculosis treatment. These compounds exhibited comparable activity to sparfloxacin, a known antibiotic, suggesting their potential as new therapeutic agents (Shindikar & Viswanathan, 2005).
Enzyme Inhibition for Antituberculosis
- Thiazole-aminopiperidine hybrids have been explored for their inhibitory effects on Mycobacterium tuberculosis GyrB ATPase, an enzyme critical for bacterial DNA replication. Among these, specific ethyl-4-(piperidin-1-yl)thiazole carboxylates showed promising results in inhibiting the growth of Mycobacterium tuberculosis, with minimal cytotoxicity, underscoring their potential in antituberculosis drug development (Jeankumar et al., 2013).
Synthesis of Pyrazolo[3,4-b]pyridine Derivatives
- Efficient synthesis methods have been developed for ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate derivatives, showcasing the versatility of ethyl piperazine-carboxylate derivatives in creating new N-fused heterocycles. These compounds are of interest for further pharmacological evaluation due to their structural novelty (Ghaedi et al., 2015).
Crystal Structure Analysis
- The crystal structure of a related compound, 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid, was determined to understand its conformation and interactions better. Such structural analyses are crucial for drug design and understanding compound behavior at the molecular level (Faizi et al., 2016).
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl 4-(5-benzyl-3-oxo-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O4/c1-2-30-21(29)26-10-8-25(9-11-26)20(28)17-14-24(12-15-6-4-3-5-7-15)13-16-18(17)22-23-19(16)27/h3-7,13-14H,2,8-12H2,1H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGMHUDMIXGJJRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=CN(C=C3C2=NNC3=O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[1-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2648926.png)
![(Z)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-((2,4-difluorophenyl)amino)acrylonitrile](/img/structure/B2648927.png)

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3-methylbutanamide](/img/structure/B2648929.png)



![Tert-butyl N-[[1-[(2-chloropyrimidin-4-yl)methylcarbamoyl]cyclopropyl]methyl]carbamate](/img/structure/B2648936.png)


![N-[[2-(Difluoromethoxy)-4-propoxyphenyl]methyl]but-2-ynamide](/img/structure/B2648943.png)


